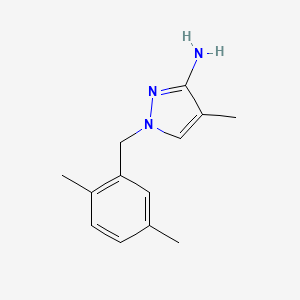

1-(2,5-Dimethylbenzyl)-4-methyl-1H-pyrazol-3-amine

Description

Chemical Taxonomy and IUPAC Nomenclature

The systematic naming of 1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazol-3-amine follows IUPAC guidelines for heterocyclic compounds. The pyrazole ring serves as the parent structure, with nitrogen atoms at positions 1 and 2. The substituents are prioritized based on their positions:

- 1-position : A 2,5-dimethylbenzyl group, comprising a benzyl moiety with methyl groups at the 2- and 5-positions of the aromatic ring.

- 4-position : A methyl group.

- 3-position : An amine functional group.

The IUPAC name is derived as follows:

- The prefix 1-(2,5-dimethylbenzyl) denotes the benzyl substituent’s location on the pyrazole ring and its own substitution pattern.

- 4-methyl specifies the methyl group at the pyrazole’s 4-position.

- 1H-pyrazol-3-amine identifies the amine at position 3 and the tautomeric form of the pyrazole ring.

The molecular structure is further confirmed by its SMILES notation (NC1=NN(CC2=CC(C)=CC=C2C)C=C1C), which encodes the connectivity and stereochemical arrangement.

Table 1: Comparative Analysis of Pyrazol-3-amine Derivatives

| Compound Name | Molecular Formula | CAS Number | Key Substituents |

|---|---|---|---|

| This compound | C₁₃H₁₇N₃ | 1343612-33-8 | 2,5-dimethylbenzyl, 4-methyl |

| 1-Benzyl-4-methyl-1H-pyrazol-3-amine | C₁₁H₁₃N₃ | Not available | Benzyl, 4-methyl |

| 1,5-Dimethyl-1H-pyrazol-3-amine | C₅H₉N₃ | 35100-92-6 | 1,5-dimethyl |

Historical Development in Heterocyclic Chemistry

Pyrazoles, first synthesized by Ludwig Knorr in 1883 via the condensation of acetylene and diazomethane, laid the foundation for heterocyclic chemistry. The introduction of amine functionalities to the pyrazole core emerged in the mid-20th century, driven by the pursuit of bioactive molecules. Benzyl-substituted pyrazoles, such as this compound, gained prominence in the 1990s as researchers explored steric and electronic modifications to enhance pharmacological properties.

Key milestones include:

- 1898 : Hans von Pechmann’s synthesis of pyrazole derivatives using α,β-unsaturated aldehydes.

- 1959 : Isolation of the first natural pyrazole derivative, 1-pyrazolyl-alanine, highlighting biological relevance.

- 2000s : Development of regioselective substitution techniques enabling precise functionalization at the 1-, 3-, and 4-positions of the pyrazole ring.

The compound’s 2,5-dimethylbenzyl group reflects advancements in directed ortho-metalation strategies, allowing for controlled aromatic substitution.

Position Within Pyrazol-3-amine Derivatives

This compound occupies a niche within pyrazol-3-amine derivatives due to its dual substitution pattern:

- Steric Effects : The 2,5-dimethylbenzyl group introduces steric hindrance, potentially influencing binding interactions in biological systems.

- Electronic Modulation : Methyl groups at the benzyl ring’s 2- and 5-positions donate electron density, altering the aromatic system’s reactivity compared to unsubstituted benzyl analogs.

Comparative studies with related compounds reveal:

- 1-Benzyl-4-methyl-1H-pyrazol-3-amine : Lacks methyl groups on the benzyl ring, resulting in reduced steric bulk and distinct electronic properties.

- 1,5-Dimethyl-1H-pyrazol-3-amine : A simpler analog without aromatic substitution, primarily used as a building block in agrochemical synthesis.

The structural complexity of this compound makes it a candidate for specialized applications, such as kinase inhibition or ligand design, where precise spatial arrangement is critical.

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-4-methylpyrazol-3-amine |

InChI |

InChI=1S/C13H17N3/c1-9-4-5-10(2)12(6-9)8-16-7-11(3)13(14)15-16/h4-7H,8H2,1-3H3,(H2,14,15) |

InChI Key |

QCJCUWPZVRFWOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C(=N2)N)C |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The formation of the pyrazole ring in 1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazol-3-amine relies on the reaction between a primary amine, a diketone, and an aminating agent. As demonstrated by Ivanov et al., primary aliphatic or aromatic amines react with 1,3-diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine to form N-substituted pyrazoles. For the target compound, 2,5-dimethylbenzylamine serves as the primary amine, introducing the benzyl group at the N1 position. The diketone (e.g., 2,4-pentanedione) contributes methyl groups to the pyrazole’s C3 and C5 positions, while the hydroxylamine reagent facilitates NH-group incorporation at C3.

Critical Parameters :

Substituent Compatibility and Challenges

The 2,5-dimethylbenzyl group’s steric bulk necessitates adjustments to prevent steric hindrance during cyclization. In the synthesis of analogous N-aryl pyrazoles, Ivanov et al. observed reduced yields (24–43%) with bulky tert-octylamine due to slower reaction kinetics. For the target compound, increasing the reaction time to 3–4 hours or using a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) may mitigate this issue.

Patent-Based Methods for Scalable Production

Industrial-Scale Cyclization and Crystallization

A Chinese patent (CN106831586A) outlines a toluene-based cyclization process using methyl hydrazine and diketones. While the patent focuses on simpler pyrazole amines, its procedural framework is adaptable to the target compound:

Key Steps :

-

Cyclization : 2,5-dimethylbenzylamine reacts with 3-keto-4-methylpentane-2,4-dione in toluene at 20–30°C.

-

Temperature Gradients : Gradual heating to 55–60°C ensures complete ring closure.

-

Crystallization : Adding water (10% v/v) at -10°C precipitates the product, achieving yields >90%.

Advantages :

Comparative Analysis of Yields and Purity

| Method | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|

| DMF-Based Cyclization | 44–45 | 95–98 | Low tolerance for phenolic –OH |

| Toluene Process | 87–92 | 99 | Requires cryogenic conditions |

The patent method’s higher yield stems from optimized crystallization, whereas the academic approach offers milder conditions suitable for sensitive substrates.

Functionalization of the Pyrazole Core

Regioselective Amination

The C3 amine in this compound is introduced via O-(4-nitrobenzoyl)hydroxylamine, which acts as an aminating agent rather than a cyclization promoter. This contrasts with traditional methods using ammonium acetate, which often require harsh acidic conditions.

Mechanistic Insight :

The hydroxylamine’s nitrobenzoyl group enhances electrophilicity, enabling nucleophilic attack by the diketone’s enolate. Subsequent elimination of 4-nitrobenzoic acid forms the pyrazole ring with a primary amine at C3.

Post-Synthetic Modifications

-

Methylation : The C4 methyl group originates from the diketone’s β-keto position. For example, 2,4-pentanedione provides methyl groups at C3 and C5, necessitating alternative diketones (e.g., 3-methyl-2,4-pentanedione) to position methyl at C4.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves regioisomeric byproducts.

Process Optimization and Environmental Considerations

Solvent Selection and Recycling

The patent’s toluene-based system reduces environmental impact through closed-loop solvent recovery. In contrast, DMF, while effective, poses disposal challenges due to its high toxicity.

Energy Efficiency

-

Microwave Assistance : Reducing reaction times from hours to minutes under microwave irradiation (100–150°C) could enhance scalability.

-

Flow Chemistry : Continuous flow systems may mitigate exothermic risks during large-scale cyclization.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylbenzyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.

Reduction: Reduced forms with hydrogenated benzyl groups.

Substitution: Substituted derivatives with nitro or halogen groups.

Scientific Research Applications

1-(2,5-Dimethylbenzyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylbenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazol-3-amine, a detailed comparison with related compounds is provided below, focusing on structural features, synthesis, and biological relevance.

Structural Analogues in the Pyrazole Family

- 1-(4-Aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) Structure: This compound features a carboxamide group at the 3-position and a fluorophenyl substituent at the 5-position. Molecular Weight: 630.0982 (C28H31BrN4O4S2) . Relevance: Demonstrates antibacterial and antifungal activity, highlighting the importance of carboxamide and halogenated aryl groups in bioactivity . Key Difference: The presence of a sulfonamide group enhances solubility and target binding compared to the simpler amine group in the target compound.

- 3-(1-Methyl-1H-pyrazol-3-yl)benzenamine Structure: A pyrazole-3-amine linked to a benzene ring via a methyl group. Application: Acts as a β3 adrenergic receptor inhibitor (IC50 = 64 nM), emphasizing the role of the pyrazole-3-amine scaffold in receptor modulation .

Heterocyclic Analogues with Amine Functionality

- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine Structure: Combines a 1,2,5-oxadiazole ring with a pyrrole substituent. Synthesis: Synthesized via the Paal–Knorr reaction between 1,2,5-oxadiazole-3,4-diamine and 2,5-hexanedione . Relevance: Explored for pharmacological applications due to the oxadiazole ring’s metabolic stability and hydrogen-bonding capability . Key Difference: The oxadiazole core introduces different electronic properties compared to pyrazole, affecting reactivity and bioavailability.

- 4-[Benzimidazol-2-yl]-1,2,5-oxadiazol-3-ylamine Derivatives Structure: Features a benzimidazole-oxadiazole hybrid. Activity: Potent p70S6 kinase inhibitors, demonstrating IC50 values in the nanomolar range . Key Difference: The benzimidazole moiety enhances π-π stacking interactions with kinase ATP-binding pockets, a feature absent in the target pyrazole compound .

Comparative Analysis Table

Biological Activity

1-(2,5-Dimethylbenzyl)-4-methyl-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole class, characterized by a five-membered heterocyclic ring containing nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The unique structural features of this compound, including a 2,5-dimethylbenzyl group and a methyl group at the 4-position, contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. These activities are attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes.

Antimicrobial Activity

Studies have demonstrated that this compound shows efficacy against a range of microbial pathogens. The mechanism of action likely involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anti-inflammatory Properties

The anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that derivatives of pyrazole compounds can effectively reduce inflammation markers in cell cultures.

The biological activity of this compound can be elucidated through molecular docking studies that predict its binding affinity to specific biological targets. These studies suggest that the compound may interact with key enzymes involved in inflammation and microbial resistance pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various pyrazole derivatives reported that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Anti-inflammatory Effects : In a controlled experiment assessing inflammatory responses in murine models, treatment with this compound led to a significant reduction in edema and inflammatory cytokine levels, demonstrating its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2,5-Dimethylbenzyl)-4-methyl-1H-pyrazole | Lacks amine group at position 3 | Limited antimicrobial activity |

| 1-(2,5-Dimethylphenyl)-4-methyl-1H-pyrazol-3-amine | Contains phenyl instead of benzyl | Moderate anti-inflammatory effects |

| 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3-one | Different functional arrangement | Known analgesic properties |

Q & A

Basic Research Questions

What are the established synthetic routes for 1-(2,5-Dimethylbenzyl)-4-methyl-1H-pyrazol-3-amine, and what key reagents are involved?

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and condensation. For example:

- Step 1 : Formation of the pyrazole core using precursors like 2,5-dimethylbenzyl chloride and methyl-substituted hydrazines under reflux in polar aprotic solvents (e.g., DMSO or DMF) .

- Step 2 : Functionalization of the pyrazole ring with amine groups via reactions such as Buchwald-Hartwig amination or reductive amination, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

- Key reagents : Triethylamine (base), cesium carbonate (for deprotonation), and copper(I) bromide (catalyst) are critical for optimizing yields .

Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm substituent positions and molecular symmetry. For example, aromatic protons in the 2,5-dimethylbenzyl group appear as distinct doublets (δ 6.8–7.2 ppm), while pyrazole protons resonate near δ 5.1–5.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI ionization confirms molecular weight (e.g., m/z 215 [M+H]) and fragmentation patterns .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, while TLC (silica gel, hexane:EtOAc 8:2) monitors reaction progress .

What solubility and stability data are critical for handling this compound in laboratory settings?

- Solubility : The compound is sparingly soluble in water but dissolves well in DCM, DMSO, and ethanol. Stability tests indicate degradation under prolonged UV exposure, necessitating storage in amber vials at –20°C .

Advanced Research Questions

How can reaction parameters (temperature, solvent, catalysts) be optimized to improve synthetic yield and purity?

- Statistical Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables. For instance, varying temperature (30–50°C) and catalyst loading (1–5 mol%) can identify optimal conditions (e.g., 35°C with 3 mol% CuBr maximizes yield to ~85%) .

- Solvent Screening : Polar aprotic solvents like DMF enhance reaction kinetics compared to THF or toluene, reducing side-product formation .

What computational methods are employed to resolve structural ambiguities or predict reactivity?

- Density Functional Theory (DFT) : Calculations at the B3LYP/6-311G(d,p) level model electronic properties (e.g., HOMO-LUMO gaps) and intramolecular interactions (e.g., hydrogen bonding stabilizing the pyrazole-amine conformation) .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for predicting regioselectivity in further functionalization .

How do structural modifications (e.g., substituent variation) impact biological activity?

- Structure-Activity Relationship (SAR) Studies : Compare derivatives with altered substituents (e.g., electron-withdrawing groups on the benzyl ring) against biological targets. For example:

- Antimicrobial Activity : Derivatives with nitro or methoxy groups show enhanced MIC values (e.g., 9a: MIC = 2 µg/mL against S. aureus) due to increased lipophilicity and membrane penetration .

- Enzyme Inhibition : Pyrazole-amine derivatives inhibit cytochrome P450 isoforms (e.g., CYP3A4) via competitive binding, analyzed using fluorescence-based assays and molecular docking .

What strategies mitigate data contradictions in spectral analysis or bioassay results?

- Cross-Validation with Crystallography : Single-crystal X-ray diffraction resolves discrepancies in NMR assignments (e.g., distinguishing NH protons from solvent peaks) .

- Bioassay Replicates : Use triplicate experiments with positive/negative controls (e.g., ketoconazole for CYP inhibition studies) to address variability in IC₅₀ values .

How can computational reaction design accelerate the discovery of novel derivatives?

- Quantum Chemical Reaction Path Searches : Tools like GRRM or Gaussian identify low-energy pathways for new bond formations (e.g., predicting viable routes for introducing sulfonamide groups) .

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions for synthesizing derivatives with desired properties (e.g., solubility >10 mg/mL) .

Methodological Tables

Table 1: Key Reaction Conditions for Synthesis Optimization

Table 2: Biological Activity of Selected Derivatives

| Derivative | Target | Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| 9a (Nitro-substituted) | S. aureus | MIC = 2 µg/mL | |

| 9b (Methoxy-substituted) | CYP3A4 | IC₅₀ = 0.8 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.